5-Trimethylsilylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

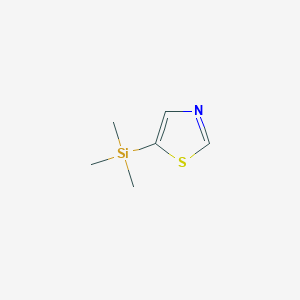

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(1,3-thiazol-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NSSi/c1-9(2,3)6-4-7-5-8-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCGWRVEKWHDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375388 | |

| Record name | 5-Trimethylsilylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79265-36-4 | |

| Record name | 5-Trimethylsilylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trimethylsilylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Versatility of 5-Trimethylsilylthiazole: A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of 5-trimethylsilylthiazole. Positioned as a versatile building block in modern organic synthesis, this document elucidates the strategic importance of the trimethylsilyl group in modulating the reactivity of the thiazole ring. We will delve into detailed synthetic protocols, comprehensive spectroscopic characterization, and the mechanistic underpinnings of its key transformations. Furthermore, this guide highlights the application of this compound in the synthesis of pharmaceutically relevant molecules, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Thiazole Moiety and the Strategic Role of the Trimethylsilyl Group

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The inherent reactivity of the thiazole ring allows for functionalization at various positions, yet selective manipulation can be challenging.

The introduction of a trimethylsilyl (TMS) group at the C5 position of the thiazole ring offers a powerful strategic advantage. The TMS group serves multiple roles:

-

A Bulky Protecting Group: It can sterically hinder certain reactions at adjacent positions, directing transformations to other sites on the ring.

-

A Precursor to the 5-Lithio Anion: The C-Si bond can be selectively cleaved to generate a nucleophilic 5-lithiothiazole, a key intermediate for the introduction of a wide range of electrophiles.

-

A Traceless Handle for Cross-Coupling Reactions: The TMS group can participate in various cross-coupling reactions, ultimately being replaced by a new carbon-carbon or carbon-heteroatom bond.

This guide will systematically explore these facets of this compound chemistry, providing a comprehensive resource for its effective utilization in synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, reaction monitoring, and characterization of its products.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NSSi | |

| Molecular Weight | 157.31 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [4] (from supplier data) |

| Boiling Point | 65 °C at 13 mmHg | [4] (from supplier data) |

| CAS Number | 79265-36-4 |

Spectroscopic Data

The following spectroscopic data are representative of this compound and are crucial for its identification and purity assessment.

The proton NMR spectrum provides characteristic signals for the thiazole ring protons and the trimethylsilyl group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ~8.7 | s |

| H4 | ~7.8 | s |

| Si(CH₃)₃ | ~0.3 | s |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The carbon NMR spectrum is essential for confirming the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C2 | ~155 |

| C4 | ~150 |

| C5 | ~130 |

| Si(CH₃)₃ | ~-1.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The IR spectrum reveals the presence of key functional groups and the aromatic nature of the thiazole ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic) |

| ~2960 | C-H stretching (aliphatic, TMS) |

| ~1480, ~1380 | C=C and C=N stretching (thiazole ring) |

| ~1250 | Si-C stretching (TMS) |

| ~840 | Si-C stretching (TMS) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum of thiazoles typically shows an abundant molecular ion peak.[5][6]

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 142 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the lithiation of thiazole followed by quenching with trimethylsilyl chloride. The following protocol is based on the work of Dondoni and coworkers, who have extensively studied the synthesis and reactivity of silylated thiazoles.[7]

Synthetic Protocol

Reaction: Thiazole + n-Butyllithium → 2-Lithiothiazole → 5-Lithiothiazole (via rearrangement) + Trimethylsilyl chloride → this compound

Materials:

-

Thiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, sodium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether or THF.

-

Lithiation: The solvent is cooled to -78 °C using a dry ice/acetone bath. Thiazole is added dropwise to the cooled solvent.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution at a rate that maintains the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 30-60 minutes. This initially forms 2-lithiothiazole, which can rearrange to the more thermodynamically stable 5-lithiothiazole.

-

Silylation: Trimethylsilyl chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The presence of the trimethylsilyl group at the C5 position governs the reactivity of this compound, making it a versatile intermediate in organic synthesis.

Desilylation and Generation of 5-Lithiothiazole

One of the most powerful applications of this compound is its role as a stable precursor to 5-lithiothiazole. The C-Si bond can be readily cleaved using organolithium reagents, such as n-butyllithium, to generate the highly reactive 5-lithiothiazole in situ. This nucleophilic species can then react with a wide array of electrophiles to introduce diverse functional groups at the C5 position.

Protocol for In Situ Generation and Reaction of 5-Lithiothiazole:

-

To a solution of this compound in anhydrous THF at -78 °C is added a solution of n-butyllithium in hexanes.

-

The mixture is stirred for 30 minutes at -78 °C to ensure complete formation of 5-lithiothiazole.

-

The desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or carbon dioxide) is then added to the reaction mixture at -78 °C.

-

The reaction is stirred for an appropriate time before being quenched and worked up as described in the synthesis section.

Cross-Coupling Reactions

The trimethylsilyl group can act as a leaving group in various palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This allows for the direct formation of a carbon-carbon bond at the C5 position.

Example: Hiyama Coupling with an Aryl Halide

Reaction: this compound + Ar-X + Pd Catalyst + Fluoride Source → 5-Arylthiazole

This methodology provides a powerful tool for the synthesis of 5-arylthiazole derivatives, which are common motifs in pharmaceuticals.

Electrophilic Substitution

While the electron-rich nature of the thiazole ring makes it susceptible to electrophilic attack, the bulky trimethylsilyl group at C5 can influence the regioselectivity of such reactions. Electrophilic substitution may be directed to the C2 or C4 positions, depending on the reaction conditions and the nature of the electrophile.

Reaction Mechanisms

The reactivity of this compound is governed by several key principles:

-

Transmetalation: In the generation of 5-lithiothiazole, the reaction proceeds via a transmetalation mechanism where the lithium from n-BuLi replaces the silyl group.

-

Nucleophilic Attack: The generated 5-lithiothiazole is a potent nucleophile that readily attacks electron-deficient centers.

-

Oxidative Addition/Reductive Elimination: Cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the silylthiazole, and reductive elimination to form the product and regenerate the catalyst.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development: The Case of Tipifarnib

The utility of this compound as a synthetic intermediate is exemplified in the synthesis of Tipifarnib , a farnesyltransferase inhibitor that has been investigated for the treatment of various cancers.[2][8][9][10][11]

In the synthesis of a key intermediate for Tipifarnib, this compound serves as a precursor to 5-lithiothiazole. This nucleophile is then reacted with a suitable electrophile to construct the complex carbon skeleton of the drug molecule. The use of this compound in this context highlights its importance in providing a reliable and efficient route to a key structural motif within a pharmaceutically active compound.

The imidazole group of Tipifarnib is a central pharmacophore, and the thiazole ring, introduced via its 5-trimethylsilylated precursor, plays a crucial role in the overall structure and activity of the molecule.[8]

Safety and Handling

This compound, like many organosilicon compounds, requires careful handling to ensure laboratory safety.

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a reactive thiazole core and a strategically placed trimethylsilyl group enables a wide range of chemical transformations. From its role as a stable precursor to the potent 5-lithiothiazole nucleophile to its utility in cross-coupling reactions, this compound offers chemists a powerful tool for the construction of complex molecules. Its application in the synthesis of pharmaceutical agents such as Tipifarnib underscores its significance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully exploit the synthetic potential of this important building block.

References

-

Chem-Impex. This compound. [Link]

- Dondoni, A.; Fantin, G.; Fogagnolo, M.; Medici, A.; Pedrini, P. Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility. The Journal of Organic Chemistry.

-

Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]

-

American Chemistry Council. Safety Guides. [Link]

- Dondoni, A. Reactions of trimethylsilylthiazoles with ketens: a new route to regioselective functionalisation of the thiazole ring. Semantic Scholar.

-

Silicones Europe. SAFE HANDLING OF SiH PRODUCTS. [Link]

-

Mesa, R. A. Tipifarnib in the treatment of acute myeloid leukemia. PMC - PubMed Central. [Link]

-

PubChem. 2,4,5-Trimethylthiazole. [Link]

-

Wikipedia. Thiazole. [Link]

-

ResearchGate. 1 H NMR spectrum of compound 5 . [Link]

-

IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

Baumann, M.; Baxendale, I. R.; Ley, S. V.; Nikbin, N. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

-

Wikipedia. Tipifarnib. [Link]

-

Scilit. Thiazole-Mediated Synthetic Methodology. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Wessjohann, L. A.; Ruijter, E.; Garcia-Rivera, D.; Brandt, W. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas. PMC - NIH. [Link]

-

El-Metwaly, N. M.; El-Gazzar, A. B. A.; Al-Fahemi, J. H. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed Central. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

Dondoni, A.; Marra, A. Thiazolylketol Acetates as Glycosyl Donors: Stereoselective Synthesis of a C-Ketoside. MDPI. [Link]

-

MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

MedChemica. Publications & Patents. [Link]

-

Kura Oncology. Tipifarnib in HRAS mutant HNSCC. [Link]

-

Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]

- Google Patents.

-

El-Metwaly, N.; Eman, R.; Al-Salahy, M.; Al-Shehri, S. Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the. ResearchGate. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Kura Oncology. Kura Oncology Reports Clinical Activity of Tipifarnib in Subsets of Pancreatic Cancer Associated with High CXCL12 Expression. [Link]

-

ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][7]triazole Derivatives. [Link]

-

National Institute of Standards and Technology. Isothiazole, trimethyl- - the NIST WebBook. [Link]

- Google Patents. EP0069154A1 - Novel thiazole compounds, process for their preparation, and medicinal composition containing same.

-

Heller, S. R.; Milne, G. W. A. EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

National Institute of Standards and Technology. Thiazole, 5-methyl-. [Link]

-

Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

The Journal of Organic Chemistry. Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. govinfo.gov [govinfo.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 7. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tipifarnib - Wikipedia [en.wikipedia.org]

- 9. kuraoncology.com [kuraoncology.com]

- 10. Kura Oncology Reports Clinical Activity of Tipifarnib in Subsets of Pancreatic Cancer Associated with High CXCL12 Expression | Kura Oncology, Inc. [ir.kuraoncology.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

5-Trimethylsilylthiazole synthesis from 5-bromothiazole

An In-Depth Technical Guide to the Synthesis of 5-Trimethylsilylthiazole from 5-Bromothiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science.[1][2][3] Its utility stems from the dual functionality of the thiazole ring, a common pharmacophore, and the trimethylsilyl (TMS) group, which serves as a versatile handle for further chemical transformations. This guide provides a comprehensive technical overview of the principal synthetic route to this compound, starting from the commercially available 5-bromothiazole. The primary focus is on the robust and widely adopted organolithium approach via halogen-metal exchange, detailing the mechanistic underpinnings, critical experimental parameters, and a field-proven protocol. Alternative strategies, including Grignard-based and palladium-catalyzed methods, are also discussed to provide a comparative perspective for method selection.

Introduction: The Strategic Value of Silylated Thiazoles

The thiazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs, including the anticancer agent Dasatinib and Vitamin B1.[2][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules with specific biological activities.[3] The introduction of an organosilicon moiety, such as a trimethylsilyl group, onto this scaffold dramatically expands its synthetic potential.[1] The C-Si bond can be readily converted into other functional groups (e.g., hydroxyl, halogens) or used as a stable surrogate for a carbanion in subsequent coupling reactions, offering a reliable pathway to complex, highly functionalized thiazole derivatives.[5]

This document serves as a senior application scientist's guide to the most reliable synthesis of this compound, emphasizing the causality behind experimental choices to ensure both high yield and reproducibility.

Chapter 1: The Organolithium Approach via Halogen-Metal Exchange

The most efficient and common laboratory-scale synthesis of this compound from 5-bromothiazole proceeds through a halogen-lithium exchange reaction, followed by electrophilic quenching with trimethylsilyl chloride (TMSCl). This method is favored for its high reaction rates and excellent yields when executed correctly.

Mechanistic Principles

The core of this transformation is the lithium-halogen exchange, a fast and kinetically controlled process.[6] When an organolithium reagent, typically n-butyllithium (n-BuLi), is introduced to 5-bromothiazole at cryogenic temperatures, the lithium atom exchanges with the bromine atom at the C5 position.

The reaction is believed to proceed through a nucleophilic attack of the carbanionic portion of the organolithium reagent on the bromine atom of the thiazole, forming a transient "ate-complex".[6] This intermediate then collapses to form the more stable 5-lithiothiazole and the corresponding alkyl bromide (e.g., n-butyl bromide). The equilibrium of this reaction is driven by the formation of the more stable organolithium species; in this case, the sp²-hybridized thiazolyl anion is more stable than the sp³-hybridized butyl anion.[6]

Critical Parameters & Rationale

Successful execution of this protocol hinges on rigorous control over several key parameters.

-

Temperature: The reaction must be maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath). This is the most critical parameter. At higher temperatures, the highly reactive 5-lithiothiazole intermediate can become unstable, leading to decomposition.[7] Furthermore, organolithium reagents can react with the solvent (THF) or undergo side reactions like deprotonation at other positions of the thiazole ring if allowed to warm prematurely.[8]

-

Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and all solvents and reagents must be anhydrous. Organolithium reagents react instantaneously and exothermically with water, which would quench the reagent and halt the desired reaction.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Ethereal solvents like THF are essential because they solvate the lithium cation, which helps to deaggregate the organolithium reagent and increase its reactivity.[9] They are also relatively inert to the strong base at -78 °C.

-

Reagent Stoichiometry: A slight excess (typically 1.05 to 1.1 equivalents) of n-butyllithium is used to ensure complete conversion of the 5-bromothiazole. The concentration of commercial n-BuLi solutions can decrease over time, so it is best practice to titrate the solution before use for accurate stoichiometry.

-

Addition Order: The n-BuLi is added slowly to the solution of 5-bromothiazole in THF. This maintains the low temperature and prevents localized concentration build-up that could lead to side reactions. After the exchange is complete, the electrophile (TMSCl) is added to the newly formed 5-lithiothiazole solution.

Detailed Experimental Protocol

This protocol is designed for a self-validating system, incorporating checks and best practices.

Materials:

-

5-Bromothiazole

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Septa, nitrogen inlet, and magnetic stirrer

-

Syringes and needles

-

Dry ice/acetone bath

Procedure:

-

Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Charging the Flask: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) via syringe. Add 5-bromothiazole (1 equivalent) via syringe.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the resulting mixture at -78 °C for 45-60 minutes to ensure the halogen-metal exchange is complete.

-

Silylation (Quench): Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise to the solution, again maintaining the temperature at -78 °C. A white precipitate (LiCl) may form.

-

Warming: After the TMSCl addition, continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 1-2 hours.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is typically a colorless to pale yellow liquid.[1] Purify the residue by vacuum distillation to obtain pure this compound.

Chapter 2: Alternative Synthetic Strategies

While the organolithium route is highly effective, certain substrates or scalability requirements may prompt consideration of alternative methods.

Grignard Reagent Formation

An alternative to the lithium intermediate is the corresponding Grignard reagent, 5-thiazolylmagnesium bromide. This is typically formed by reacting 5-bromothiazole with activated magnesium turnings in an ethereal solvent like THF.[10][11] The Grignard reagent is then quenched with TMSCl.

-

Advantages: Grignard reagents are generally less basic and reactive than organolithiums, which can sometimes improve tolerance for other functional groups. The reaction does not always require cryogenic temperatures, although initiation can sometimes be challenging.[12]

-

Disadvantages: The formation of the Grignard reagent can be sluggish. Furthermore, Grignard reagents are less nucleophilic, and the subsequent reaction with TMSCl may be slower and less efficient than the corresponding lithiate reaction.

Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful palladium-catalyzed methods for forming C-Si bonds.[13] A reaction analogous to a Hartwig-Miyaura silylation could be employed, coupling 5-bromothiazole with a silylating agent like hexamethyldisilane (TMS-TMS) or a silylborane.[14][15]

The catalytic cycle typically involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 5-bromothiazole to form a Pd(II) intermediate.

-

Transmetalation: The silylating agent transfers a TMS group to the palladium center.

-

Reductive Elimination: The Pd(II) complex reductively eliminates the final product, this compound, and regenerates the active Pd(0) catalyst.

-

Advantages: These reactions often proceed under much milder (non-cryogenic) conditions and can exhibit excellent functional group tolerance.

-

Disadvantages: This approach requires an expensive transition-metal catalyst and specialized ligands. Reaction optimization can be complex, involving screening of catalysts, ligands, bases, and solvents.

Chapter 3: Comparative Analysis and Data

The choice of synthetic method depends on factors such as scale, available equipment, and substrate complexity.

Table 1: Comparison of Synthetic Routes

| Feature | Organolithium Route | Grignard Route | Palladium-Catalyzed Route |

| Conditions | Cryogenic (-78 °C), Inert Atmosphere | Room Temp. to Reflux | Mild to Moderate Heat (e.g., 80 °C) |

| Reaction Speed | Very Fast (1-2 hours) | Moderate to Slow | Slow to Moderate (hours) |

| Typical Yields | High to Excellent (>85%) | Moderate to Good | Good to Excellent |

| Key Reagents | n-BuLi, TMSCl | Mg, TMSCl | Pd Catalyst, Ligand, Base, Silyl Source |

| Advantages | High yield, fast, reliable | Milder than BuLi, no cryogenics | Excellent functional group tolerance |

| Disadvantages | Requires strict anhydrous/cryogenic setup | Sluggish, initiation can be difficult | High cost, extensive optimization needed |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 79265-36-4 | [1][16] |

| Molecular Formula | C₆H₁₁NSSi | [1] |

| Molecular Weight | 157.31 g/mol | [1][16] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 65 °C / 13 mmHg | [1] |

| Refractive Index | n20/D 1.5 | [1] |

Conclusion

For the laboratory-scale synthesis of this compound from 5-bromothiazole, the organolithium approach via halogen-metal exchange remains the gold standard. Its speed, high efficiency, and predictability make it the most practical choice for researchers, provided the necessary precautions for handling pyrophoric reagents and maintaining cryogenic, anhydrous conditions are observed. While alternative methods like the Grignard reaction and palladium-catalyzed silylation exist and may be advantageous in specific contexts, the lithiation pathway offers the most direct and reliable route to this valuable synthetic intermediate.

References

- Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides.

- Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides.

- Palladium‐Catalyzed C−H Silylation through Palladacycles Generated from Aryl Halides.

- Palladium-Catalyzed Silylation of Aryl Bromides Leading to Functionalized Aryldimethylsilanols.

- Palladium-Catalyzed Silylation of Aryl Chlorides with Bulky Dialkoxydisilanes.

- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.

- The Mechanism of Lithium-Halogen Exchange.

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.

- Mechanism of Lithium-Halogen Exchange and Related Reactions.

- Mechanism of lithium-halogen exchange of primary alkyl iodide.

- Metal–halogen exchange.

- 5-Bromothiazole synthesis.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.

- Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a.

- This compound.

- Transition-Metal-Catalyzed Silylation and Borylation of C-H Bonds for the Synthesis and Functionalization of Complex Molecules.

- Hartwig-Miyaura C-H Borylation. Chem-Station Int. Ed.

- Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.

- This compound 79265-36-4.

- Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C−H Bonds.

- Transition-Metal-Catalyzed Silylation and Borylation of C-H Bonds for the Synthesis and Functionalization of Complex Molecules.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.

- Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.

- 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy).

- GRIGNARD REAGENTS AND SILANES. Gelest, Inc.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- Am I overlooking something in n-BuLi reactions?.

- Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.

- Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3.

- Synthesis of some new 5- substituted of.

- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.

- Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- Thiazole synthesis.

- Click chemistry and triazole based carbonic anhydrase inhibitors.

- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

- Hantzsch Thiazole Synthesis for the Preparation of N.

- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- Trimethylsilyl Chloride Catalyzed Highly Efficient Synthesis of Schiff Bases of Thiazole in Glycerol under Microwave Irradiation | Request PDF.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- 79265-36-4(this compound) Product Description.

- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][14][15][17]triazole-6(5H)-ones as Possible Anticancer Agents. PMC - PubMed Central, URL:

- 2,4,5-Trimethylthiazole 98 13623-11-5.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 13. Transition-Metal-Catalyzed Silylation and Borylation of C-H Bonds for the Synthesis and Functionalization of Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound 79265-36-4 [sigmaaldrich.com]

- 17. Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Silylated Heterocycle

An In-Depth Technical Guide to 5-Trimethylsilylthiazole: A Keystone Intermediate in Modern Synthesis

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. However, the selective functionalization of the thiazole nucleus presents a significant challenge for synthetic chemists. The reactivity of the C2, C4, and C5 positions must be carefully controlled to achieve desired substitution patterns.

This guide focuses on This compound , a versatile and powerful synthetic intermediate that offers a robust solution to the challenge of regioselectivity. The strategic placement of the trimethylsilyl (TMS) group at the C5 position serves two primary functions:

-

A Bulwark for Regiocontrol : The TMS group acts as a sterically bulky, removable blocking group. It effectively shields the electron-rich C5 position, directing metallation and subsequent electrophilic attack exclusively to the C2 position, which is the most acidic site on the ring.

-

A Latent Functional Handle : Beyond its role as a protecting group, the C-Si bond is a versatile functional group precursor. It can be readily converted into a carbon-halogen bond through halodesilylation, providing a handle for transition-metal-catalyzed cross-coupling reactions, or it can be removed entirely via protodesilylation to yield the unsubstituted C5 position.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing field-proven insights and detailed protocols for the synthesis, manipulation, and strategic application of this compound in the construction of complex molecular architectures.

Physicochemical Properties and Synthesis

Before its application, a thorough understanding of the intermediate's properties and preparation is essential.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 79265-36-4 | |

| Molecular Formula | C₆H₁₁NSSi | |

| Molecular Weight | 157.31 g/mol | |

| Appearance | Solid | |

| SMILES | C(C)C1=CN=CS1 |

Synthesis of this compound

The most reliable and scalable synthesis of this compound begins with a commercially available precursor, 5-bromothiazole. The methodology hinges on a classic metal-halogen exchange followed by electrophilic quench with trimethylsilyl chloride. This approach is a cornerstone of organometallic chemistry for creating aryl- and heteroarylsilanes.[3]

Causality : This protocol leverages the rapid and generally high-yielding lithium-halogen exchange reaction. Using n-butyllithium at low temperatures (-78 °C) converts the C-Br bond into a C-Li bond, forming the highly nucleophilic 5-lithiothiazole intermediate. This intermediate is immediately trapped with trimethylsilyl chloride (TMSCl) to prevent decomposition or side reactions. Diethyl ether or THF are used as solvents due to their ability to solvate the organolithium species and their low freezing points.

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromothiazole (1.0 eq). Dissolve it in anhydrous diethyl ether or THF (approx. 0.2 M concentration).

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Silylation : Add trimethylsilyl chloride (1.2 eq), freshly distilled, dropwise to the solution at -78 °C.

-

Warm-up and Quench : After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification : Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Core Reactivity: The 2-Lithio-5-trimethylsilylthiazole Intermediate

The primary synthetic value of this compound is its ability to serve as a clean precursor to the 2-lithiated thiazole anion. The C2 proton of the thiazole ring is significantly more acidic than other ring protons, allowing for selective deprotonation with a strong base.[4] The C5-TMS group ensures this deprotonation occurs exclusively at the C2 position.

Figure 1: Generation of the key C2-lithiated intermediate.

Causality : This protocol is nearly identical to the synthesis of the parent compound but targets a different position. The choice of n-BuLi is critical as it is a strong, non-nucleophilic base ideal for deprotonation without attacking the thiazole ring. The low temperature (-78 °C) is crucial to maintain the stability of the highly reactive organolithium intermediate.

-

Preparation : In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2-0.3 M).

-

Cooling : Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation : Add n-butyllithium (1.05 eq) dropwise. A color change (often to yellow or orange) may be observed, indicating the formation of the anion.

-

Stirring : Stir the solution at -78 °C for 30-60 minutes to ensure complete deprotonation.

-

Reaction : The resulting solution of 2-lithio-5-trimethylsilylthiazole is not isolated but is used directly in subsequent reactions by adding an appropriate electrophile.

Applications in Carbon-Carbon Bond Formation

The 2-lithiated intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles. This section details its application in key C-C bond-forming reactions.

Formylation: A Gateway to Thiazole-2-carbaldehydes

The reaction of organolithium reagents with N,N-dimethylformamide (DMF) is a classic and highly reliable method for synthesizing aldehydes.[5][6] This transformation is pivotal, as the resulting thiazole-2-carbaldehyde is a versatile building block for synthesizing imines, alcohols, and more complex heterocyclic systems.

Figure 2: Workflow for the synthesis of this compound-2-carbaldehyde.

Causality : The lithiated thiazole attacks the electrophilic carbonyl carbon of DMF. This forms a stable tetrahedral intermediate (a lithium alkoxide). This intermediate is stable at low temperatures and is hydrolyzed during the aqueous workup to release the desired aldehyde. It is critical to add the DMF at -78 °C to prevent side reactions, such as the base adding to the aldehyde product.

-

Intermediate Generation : Generate 2-lithio-5-trimethylsilylthiazole in THF at -78 °C as described in the previous protocol.

-

Formylation : To this solution, add anhydrous DMF (1.5-2.0 eq) dropwise, keeping the temperature at -78 °C.

-

Stirring : Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench and Workup : Quench the reaction at low temperature by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction and Purification : Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldehyde.

Reaction with Aldehydes and Ketones

The addition of the C2-lithiated species to carbonyl compounds provides a direct route to secondary and tertiary alcohols, which are valuable precursors in drug development.

-

Intermediate Generation : Generate 2-lithio-5-trimethylsilylthiazole (1.0 eq) in THF at -78 °C.

-

Aldehyde Addition : Dissolve 4-chlorobenzaldehyde (1.1 eq) in a small amount of anhydrous THF and add it dropwise to the lithiated thiazole solution at -78 °C.

-

Reaction : Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.

-

Workup and Purification : Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction with ethyl acetate. Purify the resulting crude alcohol by flash chromatography to yield the desired product.

Strategic Manipulation of the Trimethylsilyl Group

After the C2 position has been functionalized, the C5-trimethylsilyl group can be either removed or transformed, unlocking further synthetic pathways.

Figure 3: Divergent pathways for the C5-TMS group.

Protodesilylation: Unmasking the C5-H Position

Removal of the TMS group is often desired to access the final target molecule. This can be achieved under mild basic or fluoride-mediated conditions.[7][8]

Causality : Fluoride ions (from a source like TBAF) have a very high affinity for silicon, forming a strong Si-F bond. This facilitates the cleavage of the C-Si bond. A proton source (often adventitious water or an alcohol solvent) then protonates the resulting carbanion. Alternatively, base-catalyzed methanolysis achieves the same outcome.[7]

-

Setup : Dissolve the 2-substituted-5-trimethylsilylthiazole (1.0 eq) in THF or methanol.

-

Reagent Addition :

-

Method A (Fluoride) : Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) and stir at room temperature for 1-4 hours.

-

Method B (Base) : Add potassium carbonate (2.0 eq) and stir at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).

-

-

Workup : Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by chromatography if necessary.

Iododesilylation: Installing a Cross-Coupling Handle

Perhaps the most powerful transformation of the C5-TMS group is its replacement with a halogen, typically iodine. This ipso-substitution provides a 5-iodothiazole, an ideal substrate for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions.

Causality : This is an electrophilic aromatic substitution reaction where the C-Si bond is cleaved by a potent electrophile. Iodine monochloride (ICl) is highly polarized and serves as an excellent source of "I⁺". The trimethylsilyl group is a good electrofuge, facilitating the reaction.[9]

-

Preparation : Dissolve the 2-substituted-5-trimethylsilylthiazole (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Reagent Addition : Add a solution of iodine monochloride (ICl, 1.1 eq, typically 1.0 M in CH₂Cl₂) dropwise.

-

Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction for completion.

-

Quench and Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the 2-substituted-5-iodothiazole.

Conclusion

This compound is more than a simple building block; it is a sophisticated synthetic tool that enables chemists to execute complex synthetic strategies with precision and high regiochemical control. By leveraging the dual nature of the trimethylsilyl group—first as a robust blocking group to direct functionalization at the C2 position, and second as a versatile precursor for C5-functionalization or removal—researchers can streamline the synthesis of highly substituted thiazole derivatives. The protocols and strategies outlined in this guide provide a framework for harnessing the full potential of this intermediate, paving the way for the efficient discovery and development of next-generation therapeutics and functional materials.

References

-

Arai, I., & Daves, G. D., Jr. (1978). 5-Lithio-2,4-bis-O-trimethylsilyluracil rearrangement; formation of 5-trimethylsilyluracil. Journal of the Chemical Society, Chemical Communications, (1), 4-5. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylsilanes. Retrieved from [Link]

-

Fürstner, A., & Bouchez, L. C. (2007). Iododesilylation of TIPS-, TBDPS-, and TBS-substituted alkenes in connection with the synthesis of amphidinolides B/D. ResearchGate. [Link]

-

Gomha, S. M., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(16), 4819. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

Carpenter, A. J., & Chadwick, D. J. (1985). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Tetrahedron, 41(18), 3803-3812. [Link]

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

Kim, S., et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. The Journal of Organic Chemistry, 84(20), 12913–12924. [Link]

-

Schall, A., & Reiser, O. (2008). Synthesis by Formylation of Arylmetal Reagents. Science of Synthesis, 25, 589-604. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR, 6(5), 147-152. [Link]

-

Raposo, M. M. M., & Sousa, A. M. R. C. (2008). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [Link]

-

El-Gazzar, M. G., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 8(46), e202303496. [Link]

-

Journal of Pharmaceutical and Biological Sciences. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. JPBS, 12(4). [Link]

-

Zhang, X., et al. (2014). Vilsmeier-type reaction of dimethylaminoalkenoyl cyclopropanes: one-pot access to 2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones. Organic Letters, 16(15), 4044–4047. [Link]

-

Maddaluno, J., et al. (2013). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. Angewandte Chemie International Edition, 52(4), 1212-1214. [Link]

-

Han, D., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [Link]

-

Popiołek, Ł., & Kosikowska, U. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(19), 5946. [Link]

-

Scilit. (n.d.). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. Retrieved from [Link]

-

Yao, W., et al. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. ResearchGate. [Link]

-

Fleming, I., & Michael, J. P. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. [Link]

-

Fleming, I., & Perry, D. A. (1981). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 795-799. [Link]

-

Zhang, L., et al. (2020). Iodine-promoted direct thiolation (selenylation) of imidazole with disulfides (diselenide): A convenient and metal-free protocol for the synthesis of 2-arylthio(seleno)imidazole. Tetrahedron, 76(9), 130951. [Link]

-

Dondoni, A., et al. (1985). Reactions of trimethylsilylthiazoles with ketens: a new route to regioselective functionalisation of the thiazole ring. Journal of the Chemical Society, Perkin Transactions 1, 1807-1811. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylsilane synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Trimethylsilylthiazole

A Predictive Approach in the Absence of Publicly Available Experimental Data

Introduction

5-Trimethylsilylthiazole is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. The incorporation of a trimethylsilyl (TMS) group onto the thiazole scaffold can significantly alter its chemical reactivity and physical properties, making it a valuable building block for the synthesis of more complex molecules. The TMS group can act as a directing group in electrophilic aromatic substitution, a placeholder for subsequent functionalization, or a group that enhances solubility in organic solvents.

Given the potential utility of this compound, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of this molecule. However, a comprehensive search of publicly available databases and scientific literature has revealed a lack of published experimental spectroscopic data for this compound.

Therefore, this technical guide adopts a predictive approach, leveraging established principles of spectroscopy and data from well-characterized analogous compounds to forecast the expected spectroscopic signatures of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed theoretical framework for the spectroscopic analysis of this compound and guiding the interpretation of future experimental data.

Molecular Structure of this compound

The structure of this compound, with the systematic numbering of the thiazole ring, is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the protons on the thiazole ring and the trimethylsilyl group. The predicted chemical shifts (in ppm, relative to TMS) are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 8.8 | Singlet (s) |

| H4 | 7.6 - 7.9 | Singlet (s) |

| Si(CH₃)₃ | 0.2 - 0.4 | Singlet (s) |

Interpretation and Rationale

-

H2 Proton: The proton at the C2 position of the thiazole ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen and sulfur atoms. Its chemical shift is predicted to be in the range of 8.5-8.8 ppm, appearing as a sharp singlet.

-

H4 Proton: The proton at the C4 position is also deshielded by the heterocyclic ring system but to a lesser extent than H2. Its predicted chemical shift is in the range of 7.6-7.9 ppm, also as a singlet.

-

Trimethylsilyl (TMS) Protons: The nine equivalent protons of the three methyl groups attached to the silicon atom are highly shielded and will appear as a strong singlet at a characteristic upfield region of 0.2-0.4 ppm. This is a hallmark of the TMS group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[1]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence for proton NMR.

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum correctly.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 140 - 145 |

| C5 | 130 - 135 |

| Si(CH₃)₃ | -1 - 2 |

Interpretation and Rationale

-

C2 Carbon: This carbon, situated between two heteroatoms, is expected to be the most deshielded carbon of the thiazole ring, with a predicted chemical shift in the range of 150-155 ppm.

-

C4 and C5 Carbons: These carbons are part of the double bond in the thiazole ring. The C4 carbon is predicted to be in the 140-145 ppm range. The C5 carbon, being directly attached to the silicon atom, will have its chemical shift influenced by the silyl group and is predicted to be in the 130-135 ppm range.

-

Trimethylsilyl (TMS) Carbons: The carbons of the methyl groups in the TMS moiety are highly shielded and will appear at a characteristic upfield chemical shift, typically between -1 and 2 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a spectrometer with a carbon-observe probe.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and referencing).

-

Infrared (IR) Spectroscopy

Predicted IR Data

The IR spectrum of this compound will show characteristic absorption bands for the thiazole ring and the trimethylsilyl group.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H stretching (aromatic) | Medium-Weak |

| ~2960, ~2890 | C-H stretching (aliphatic, Si-CH₃) | Strong |

| ~1600, ~1480, ~1380 | C=C and C=N stretching (thiazole ring) | Medium |

| ~1250 | Si-CH₃ symmetric deformation (umbrella) | Strong, Sharp |

| ~840 | Si-C stretching | Strong |

| ~760 | C-H out-of-plane bending | Medium |

Interpretation and Rationale

-

C-H Stretching: Aromatic C-H stretching vibrations from the thiazole ring are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the TMS group will appear as strong bands below 3000 cm⁻¹.

-

Thiazole Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the thiazole ring will give rise to a series of medium intensity bands in the 1600-1380 cm⁻¹ region.

-

Trimethylsilyl Group Vibrations: The most prominent and diagnostic peaks for the TMS group are the strong, sharp symmetric deformation (umbrella) mode around 1250 cm⁻¹ and the strong Si-C stretching band around 840 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum. The instrument will automatically subtract the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₆H₁₁NSSi, and the monoisotopic molecular weight is approximately 157.04 g/mol .

| m/z | Predicted Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at an m/z of 157 and should be relatively abundant.

-

[M - CH₃]⁺ Peak: A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical, leading to a prominent peak at m/z 142.

-

Base Peak: The base peak (the most intense peak) is predicted to be at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.

Predicted Fragmentation Pathway

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids/liquids or gas chromatography for volatile samples).

-

Ionization: Use Electron Ionization (EI) at 70 eV, which is a standard method for generating fragment ions and creating a reproducible mass spectrum.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate the mass spectrum, which is a plot of relative intensity versus m/z.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, use a high-resolution instrument (e.g., TOF, Orbitrap).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the characterization of this compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. It is our hope that this guide will be a valuable tool for researchers and that future experimental work will validate and refine these predictions, contributing to a deeper understanding of this important synthetic building block.

References

- Dondoni, A., Fantin, G., Fogagnolo, M., Medici, A., & Pedrini, P. (1986). Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility. The Journal of Organic Chemistry, 51(23), 4543–4547.

- PubChem. (n.d.). 2,4,5-Trimethylthiazole. National Center for Biotechnology Information.

-

Synblock. (n.d.). 5-(Trimethylsilyl)thiazole. Retrieved from a relevant search result.[2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Field, L. D., Li, H., & Magill, A. M. (2007).

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from a relevant search result.[1]

- Smith, B. C. (1999).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Hoffmann, E. D., & Stroobant, V. (2007).

Sources

An In-depth Technical Guide to the Stability and Utility of the C-Si Bond in 5-Trimethylsilylthiazole

Abstract

The carbon-silicon (C-Si) bond, while robust, possesses unique reactivity that has positioned organosilanes as indispensable tools in modern synthetic and medicinal chemistry. 5-Trimethylsilylthiazole is a prime exemplar of this class, where the C-Si bond serves not merely as a stable placeholder but as a versatile functional handle. Its stability is not absolute; it is a finely tunable feature contingent on electronic, steric, and environmental factors. Understanding the precise conditions that govern the cleavage and retention of this bond is paramount for its strategic deployment in drug discovery and development. This guide provides a comprehensive analysis of the C-Si bond's stability in the this compound scaffold, offering field-proven insights, detailed experimental protocols for stability assessment, and a mechanistic exploration of its reactivity.

Introduction: The Strategic Importance of the Silylated Thiazole

Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a trimethylsilyl (TMS) group onto the thiazole ring, specifically at the 5-position, creates a versatile building block for several reasons:

-

Synthetic Handle: The TMS group can be selectively replaced through ipso-substitution, allowing for the late-stage introduction of various functional groups. This strategic flexibility is invaluable in the synthesis of complex molecules and chemical libraries.[2][3]

-

Bioisosterism: Silicon is a biocompatible isostere of carbon.[4] Replacing a carbon moiety with a silyl group can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement, without drastically altering its core geometry.[4]

-

Directing Group: The silyl group can influence the regioselectivity of subsequent reactions on the thiazole ring. For instance, in the case of this compound, electrophilic attack is often directed to the C-2 position.[5]

The utility of this compound is therefore intrinsically linked to the stability of its C5-SiMe₃ bond. A bond that is too labile will fail as a reliable protecting group, while one that is too inert will be a poor synthetic handle. This guide dissects the factors that allow researchers to navigate this delicate balance.

Foundational Principles of C(sp²)-Si Bond Stability

The C-Si bond is a strong, largely covalent linkage with a bond dissociation energy comparable to, and sometimes greater than, a C-C bond.[6] Its character is defined by several key features:

-

Polarity: Silicon is more electropositive than carbon (1.90 vs 2.55 on the Pauling scale), resulting in a polarized bond with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom.[7] This polarity makes the silicon atom susceptible to nucleophilic attack and the carbon atom susceptible to electrophilic attack.

-

Hyperconjugation: The σ-electrons of the C-Si bond can interact with adjacent π-systems or p-orbitals, a phenomenon known as σ-π hyperconjugation. This interaction can stabilize adjacent carbocations (the β-silicon effect) and influences the electronic properties of the aromatic ring.[8]

-

d-Orbital Participation: While debated, the potential involvement of silicon's vacant d-orbitals can allow for the formation of hypercoordinate (pentacoordinate or hexacoordinate) intermediates, which are key to many C-Si bond cleavage pathways.[9]

In this compound, the C-Si bond connects a trimethylsilyl group to an sp²-hybridized carbon of an electron-deficient heteroaromatic ring. This specific electronic environment is a critical determinant of the bond's stability and reactivity.

Key Factors Governing C-Si Bond Cleavage

The cleavage of the C-Si bond, often termed desilylation, is not a spontaneous process. It is an induced reaction, the facility of which is dictated by the reaction conditions and the substrate's intrinsic properties.

Caption: Key determinants of C-Si bond stability and cleavage pathways.

Protodesilylation: Cleavage by Proton Sources

Protodesilylation is the most common pathway for C-Si bond cleavage, involving the replacement of the silyl group with a proton. This can be catalyzed by either acids or bases.

-

Acid-Catalyzed Protodesilylation: This mechanism typically involves the protonation of the aromatic ring, generating a Wheland-type intermediate. The electron-deficient nature of the thiazole ring makes it less susceptible to acid-catalyzed cleavage compared to more electron-rich aromatics. The reaction requires strong acids and often elevated temperatures.

-

Base-Catalyzed Protodesilylation: This is a more facile process for heteroaromatic silanes. The mechanism often involves the formation of a pentacoordinate silicon intermediate through the attack of a nucleophile (like hydroxide or fluoride) on the silicon atom.[10] This intermediate weakens the C-Si bond, facilitating its cleavage by a proton source, which can be water or an alcohol.[10][11] Fluoride ions (e.g., from TBAF) are particularly effective due to the high strength of the Si-F bond that is formed.

Metal-Catalyzed Cleavage

Transition metal catalysis provides a powerful means to activate the otherwise stable C-Si bond for cross-coupling reactions.[2] This activation typically proceeds via two main pathways:

-

Oxidative Addition: A low-valent transition metal (e.g., Pd(0)) can insert directly into the C-Si bond. This is more common with strained silacycles but can occur with aryl silanes under certain conditions.[12][13]

-

Transmetalation: A more common pathway involves a hypercoordinate silicon species. A Lewis base (activator) coordinates to the silicon, making it more nucleophilic and facilitating the transfer of the thiazolyl group to the metal center (e.g., Pd(II)). The silyl group is then removed as a byproduct.[2]

These processes enable powerful transformations like the Hiyama cross-coupling, allowing the C-Si bond to be converted into C-C, C-O, or C-N bonds.

Electrophilic ipso-Substitution

The C-Si bond can be cleaved by strong electrophiles, leading to the direct replacement of the silyl group. For example, reaction with halogens (e.g., I₂, Br₂) can lead to the formation of 5-halothiazoles. The regioselectivity of this process is a key advantage, as direct halogenation of the thiazole ring might yield a mixture of isomers.

Experimental Assessment of C-Si Bond Stability

To harness the reactivity of this compound effectively, it is crucial to quantify its stability under relevant conditions. The following protocols provide a framework for this assessment.

Protocol 1: General Procedure for Base-Catalyzed Protodesilylation Assay

This protocol allows for the evaluation of C-Si bond stability under basic conditions, which is a common cleavage pathway.

Causality: The choice of a base like K₂CO₃ and a protic co-solvent (MeOH) in a non-protic bulk solvent (THF) provides a controlled environment to study base-catalyzed protodesilylation. The rate of cleavage is directly proportional to the bond's lability under these conditions. Monitoring by NMR or LC-MS provides direct, quantitative evidence of the reaction's progress.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in THF (0.1 M), add an internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 eq).

-

Initiation: Add a solution of K₂CO₃ (2.0 eq) in methanol (5-10% of total volume).

-

Monitoring: Vigorously stir the reaction at a controlled temperature (e.g., 25 °C, 50 °C). At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching & Analysis: Quench the aliquot with a mild acid (e.g., saturated NH₄Cl solution) and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by ¹H NMR or LC-MS.

-

Quantification: Determine the ratio of this compound to the desilylated thiazole product by comparing their integration (NMR) or peak area (LC-MS) relative to the internal standard.

Caption: Workflow for assessing C-Si bond stability under basic conditions.

Data Presentation: Stability Profile

The results from such assays can be summarized to provide a clear stability profile.

| Condition | Base (eq.) | Solvent | Temp (°C) | Time (h) | % Cleavage (Illustrative) |

| 1 | K₂CO₃ (2.0) | THF/MeOH | 25 | 24 | < 5% |

| 2 | K₂CO₃ (2.0) | THF/MeOH | 60 | 24 | ~ 40% |

| 3 | CsF (2.0) | DMF | 25 | 8 | > 95% |

| 4 | TBAF (1.1) | THF | 25 | 1 | > 98% |

| 5 | HCl (1M aq.) | Dioxane | 60 | 24 | < 10% |

This data is illustrative and serves to demonstrate how results would be presented. Actual values must be determined experimentally.

Applications in Drug Discovery & Development

The tunable stability of the C-Si bond in this compound makes it a powerful asset in the pharmaceutical sciences.

A Gateway for Late-Stage Functionalization

One of the most significant challenges in drug development is the synthesis of analogs for structure-activity relationship (SAR) studies. The C-Si bond provides an ideal platform for this. A core scaffold containing the this compound moiety can be synthesized and then diversified in the final steps of a synthetic sequence. Using conditions that selectively cleave the C-Si bond, a wide array of functional groups can be introduced.

Caption: Late-stage functionalization pathways from this compound.

Modulating Metabolic Stability